An In-depth Technical Guide to the Chemical Properties and Structure of Adenine Sulphate
An In-depth Technical Guide to the Chemical Properties and Structure of Adenine Sulphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of adenine (B156593) sulphate. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical understanding.
Chemical and Physical Properties
Adenine sulphate is the sulphate salt of adenine, a purine (B94841) nucleobase. It is a white to light yellow crystalline powder. Its properties can vary slightly depending on the stoichiometry of the salt (e.g., hemisulfate) and its hydration state.
Identification and Nomenclature
| Property | Value |
| Chemical Name | bis(7H-purin-6-amine);sulfuric acid |
| Synonyms | Adenine sulfate, Adenine hemisulfate, 6-Aminopurine sulfate |
| CAS Number | 321-30-2 (for the 2:1 salt) |
| Molecular Formula | C₁₀H₁₂N₁₀O₄S (for the 2:1 salt) |
| Molecular Weight | 368.34 g/mol (for the 2:1 salt)[1] |
Physicochemical Data
| Property | Value |
| Melting Point | 285 °C (decomposes)[2][3] |
| Solubility | - Water: 0.4 g/100 mL[3][4] - 0.5 M HCl: 10 mg/mL[3][5][6] - DMSO: Insoluble[7] |
| pKa | The pKa of the adenine moiety is approximately 4.15 (for the protonated form at N1) and 9.8 (for the proton at N9). The sulphate counter-ion is the conjugate base of a strong acid and does not significantly contribute to the acid-base properties in most aqueous solutions. |
Chemical Structure
The structure of adenine sulphate consists of protonated adenine cations and sulphate anions. The most common form is the hemisulfate, with a 2:1 ratio of adenine to sulfuric acid.
Structural Representations
| Identifier | Representation |
| SMILES | C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O[1] |
| InChI | InChI=1S/2C5H5N5.H2O4S/c26-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h21-2H,(H3,6,7,8,9,10);(H2,1,2,3,4)[1] |
Crystallographic Data
Preliminary crystallographic data for adenine sulphate and its hydrate (B1144303) have been reported. These studies provide the foundational information for understanding the three-dimensional arrangement of the ions in the crystal lattice.
| Compound | Adenine Sulphate (C₅H₅N₅ · H₂SO₄) | Adenine Hemisulfate Hydrate (C₅H₅N₅ · ½H₂SO₄ · H₂O) |
| System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 11.664(1) | 7.817(2) |
| b (Å) | 13.685(2) | 11.629(3) |
| c (Å) | 11.023(2) | 9.510(2) |
| β (º) | 96.69(2) | 112.84(2) |
| Volume (ų) | 1759.4(4) | 826.4(4) |
| Z | 8 | 4 |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of adenine sulphate.
UV-Vis Spectroscopy
In an acidic aqueous solution, adenine sulphate exhibits a characteristic UV absorption maximum.
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| ~260 nm | ~13,100 M⁻¹cm⁻¹ | 0.1 M HCl |
Infrared (IR) Spectroscopy
The IR spectrum of adenine sulphate shows characteristic peaks for the adenine moiety and the sulphate anion.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H stretching (amine and imidazole) |
| 1670-1600 | C=N and C=C stretching, NH₂ scissoring |
| ~1100 | S=O stretching (sulphate) |
| ~615 | O-S-O bending (sulphate) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the adenine moiety. The following are typical chemical shifts in DMSO-d₆.
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.15 | s | C2-H |
| ~8.12 | s | C8-H |
| ~7.25 | br s | -NH₂ |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~156 | C6 |
| ~152 | C2 |
| ~149 | C4 |
| ~141 | C8 |
| ~118 | C5 |
Experimental Protocols
Synthesis of Adenine Sulphate
Objective: To synthesize adenine sulphate from adenine and sulphuric acid.
Materials:
-
Adenine
-
Concentrated Sulphuric Acid (98%)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve a known amount of adenine in a minimal amount of hot deionized water with stirring.
-
In a separate beaker, carefully prepare a dilute solution of sulphuric acid by adding a stoichiometric amount of concentrated sulphuric acid to cold deionized water in an ice bath. For the hemisulfate salt, a 2:1 molar ratio of adenine to sulphuric acid should be used.
-
Slowly add the dilute sulphuric acid solution to the hot adenine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the precipitated adenine sulphate crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the crystals in a desiccator under vacuum.
Determination of pKa by Potentiometric Titration
Objective: To determine the pKa values of the adenine moiety in adenine sulphate.
Materials:
-
Adenine sulphate
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
pH meter with a combination electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a sample of adenine sulphate and dissolve it in a known volume of deionized water.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH shows a significant jump and then stabilizes at a high pH.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa value can be determined from the pH at the half-equivalence point. For the titration of the protonated adenine, the first half-equivalence point will correspond to the pKa of the N1 position.
HPLC Method for Purity Determination
Objective: To determine the purity of adenine sulphate using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Adenine sulphate sample
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 20 mM ammonium acetate buffer (pH 6.0) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a stock solution of the adenine sulphate reference standard and the sample in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Perform system suitability tests by injecting the reference standard solution multiple times. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (e.g., <2%).
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks (area normalization method) or by using a calibration curve generated from the reference standard.
Mandatory Visualizations
Caption: The Adenine Salvage Pathway.
References
- 1. adenine and adenosine salvage I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. shimadzu.com [shimadzu.com]
